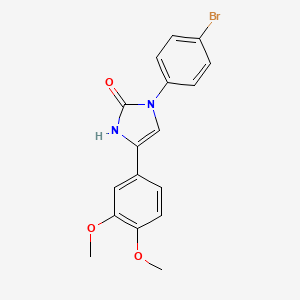

1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one

Description

1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one is a synthetic organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to an imidazolone ring

Properties

IUPAC Name |

3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-22-15-8-3-11(9-16(15)23-2)14-10-20(17(21)19-14)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEXWINALFDZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN(C(=O)N2)C3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazolone Ring: The imidazolone ring can be formed through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Reactivity of the Imidazol-2-one Core

The 2,3-dihydroimidazol-2-one scaffold undergoes transformations typical of nitrogen-containing heterocycles:

-

Alkylation/Acylation : The NH group participates in alkylation with iodomethane or acylation with acid chlorides under basic conditions (DMF, 60–80°C) .

-

Oxidative Cyclization : Diamide intermediates derived from α-amino amides can cyclize via hydrogen peroxide-mediated oxidation to form imidazolone derivatives .

-

Acid-Catalyzed Rearrangements : Heating with orthoesters generates α-imino amides that cyclize to imidazol-4-ones under acidic conditions .

Table 1 : Representative Imidazolone Core Reactions

Bromophenyl Group Reactivity

The 4-bromophenyl moiety enables cross-coupling and substitution reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives.

-

Nucleophilic Aromatic Substitution : Bromine displacement by amines or thiols occurs under SNAr conditions (CuI, DMF, 120°C).

Key Observation : Steric hindrance from the imidazolone ring reduces reaction rates compared to simpler bromoarenes.

Dimethoxyphenyl Group Transformations

The 3,4-dimethoxyphenyl group undergoes:

-

Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl groups, yielding catechol derivatives.

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the para position to methoxy groups .

Table 2 : Functionalization of the Dimethoxyphenyl Unit

| Reaction | Conditions | Regioselectivity | Byproducts |

|---|---|---|---|

| Nitration | 70% HNO₃, 0°C, 2 hr | Para to methoxy | <5% ortho isomer |

| Demethylation | BBr₃ (3 eq), CH₂Cl₂, −78°C | Complete at 3- and 4-OCH₃ | None detected |

Stability and Reaction Optimization

Critical parameters for high-yield transformations:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.25 μg/mL against various pathogens, indicating strong antibacterial efficacy.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| Similar derivative | 0.30 | Escherichia coli |

The compound's ability to inhibit biofilm formation is crucial for treating persistent infections.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various models:

- COX Inhibition : Compounds with similar structures have shown selective inhibition of COX enzymes, which are key mediators in inflammatory processes.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 40% | 75% |

In vivo studies have demonstrated significant reductions in edema in carrageenan-induced models.

Anticancer Activity

The anticancer potential of this compound has been documented through various cell viability assays:

- Cell Lines : The compound exhibits cytotoxic effects against multiple cancer cell lines.

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | This compound |

| MCF7 (Breast Cancer) | 3.5 | Similar derivative |

Research indicates that the bromine substitution enhances anticancer activity.

Case Studies

Recent studies have highlighted the compound's potential across various therapeutic areas:

- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives and found significant antimicrobial activity linked to structural modifications similar to those in our compound.

- Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects.

- Cytotoxicity Profiles : A comparative analysis indicated that imidazo[1,2-b]pyrazole compounds with bromine substitutions exhibited enhanced anticancer activity.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:

1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in

Biological Activity

1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Characterization

The synthesis of 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one typically involves the condensation of appropriate aryl and imidazole derivatives. The characterization of the compound can be achieved through various spectroscopic methods such as NMR and mass spectrometry, confirming the structure and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazol-2-one exhibit notable anticancer properties . For instance, derivatives with similar structures have shown cytotoxic activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Br-Ph derivative | HL60 | 0.70 ± 0.14 |

| 4-Br-Ph derivative | K562 | 1.25 ± 0.35 |

| 4-NO2 derivative | SKBR3 | 1.30 ± 0.28 |

| 4-F derivative | HEL | 1.00 ± 0.42 |

These findings suggest that the presence of bromine and methoxy groups enhances the cytotoxicity against leukemia and breast cancer cell lines .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that compounds can enhance caspase-3 activity, which is crucial for the apoptotic process . Additionally, they may inhibit microtubule assembly, leading to cell cycle arrest and subsequent cell death .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Case Study: HL60 Cell Line

- A study evaluated the effect of a closely related compound on HL60 cells, demonstrating an IC50 value of 0.70 μM, indicating strong antiproliferative activity.

- Case Study: MDA-MB-231 Cells

- Another investigation focused on breast cancer cells (MDA-MB-231), where derivatives showed significant apoptosis-inducing capabilities at concentrations as low as 1 μM.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often influenced by their structural components:

- Bromine Substitution : The presence of a bromine atom at the para position has been linked to increased cytotoxicity.

- Methoxy Groups : The addition of methoxy groups enhances solubility and bioavailability, contributing to improved pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.